
3-クロロ-4-フルオロ-1-ベンゾチオフェン-2-カルバルデヒド
概要
説明
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure This compound is a derivative of benzo[b]thiophene, which is known for its aromatic properties and stability
科学的研究の応用
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves the introduction of chloro and fluoro groups onto the benzo[b]thiophene-2-carboxaldehyde backbone. One common method is the electrophilic aromatic substitution reaction, where the benzo[b]thiophene-2-carboxaldehyde is treated with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzo[b]thiophene-2-carboxylic acid, 3-chloro-4-fluoro-.
Reduction: Benzo[b]thiophene-2-methanol, 3-chloro-4-fluoro-.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the chloro and fluoro substituents, resulting in different reactivity and applications.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.
Thianaphthene-3-carboxaldehyde: A positional isomer with the carboxaldehyde group at a different position on the thiophene ring.
Uniqueness
These substituents enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in research and industry .
特性
IUPAC Name |
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDPDOTVXSPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
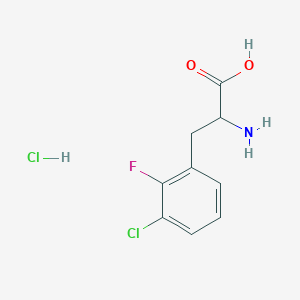
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

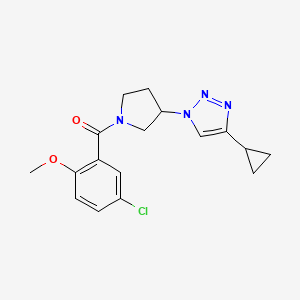

![5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2452494.png)

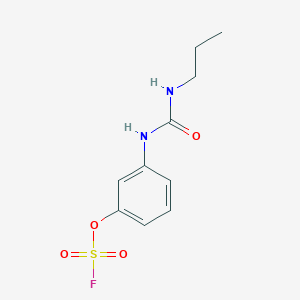
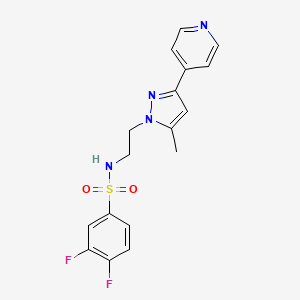
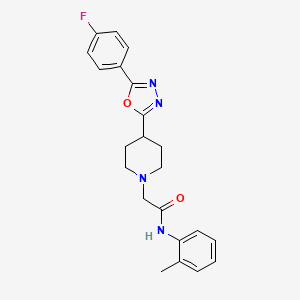
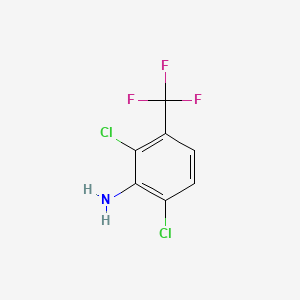

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
